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3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid - 1261953-10-9

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid

Catalog Number: EVT-1444815
CAS Number: 1261953-10-9
Molecular Formula: C15H11F3O2
Molecular Weight: 280.246
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid

  • Compound Description: This compound serves as a precursor in the synthesis of hydrazide-hydrazone derivatives with antibacterial activity .

2-(4-Amino-3-methylphenyl)benzothiazole

  • Compound Description: This compound and its derivatives, including fluorinated analogs, display potent and selective antitumor activity. They function by inducing the expression of and being metabolized by cytochrome P450 1A1, leading to the formation of reactive species that bind to macromolecules in sensitive cancer cells [, , ]. They exhibit a biphasic dose-response relationship .

2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

  • Compound Description: This compound is a fluorinated analog of 2-(4-amino-3-methylphenyl)benzothiazole that demonstrates potent antitumor activity without the biphasic dose-response observed in the parent compound. It induces CYP1A1 and CYP1B1 mRNA expression in sensitive cancer cells and binds to subcellular fractions in these cells. Unlike the parent compound, 5F 203 does not induce CYP1B1 mRNA expression in sensitive ovarian cancer cells .
Synthesis Methodologies

Grignard Reagent-Based Carboxylation Strategies

The preparation of 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid frequently begins with Grignard reagent formation from halogenated precursors. 3,5-Bis(trifluoromethyl)bromobenzene serves as a key starting material, undergoing magnesium insertion in tetrahydrofuran (THF) solvent under reflux conditions to generate the corresponding arylmagnesium bromide. This reaction requires careful initiation control, typically achieved by adding a small aliquot (∼5 mL per 100 mmol bromide) of the aryl bromide to activated magnesium granules, followed by gradual addition of the remaining reagent over 30 minutes. The resulting dark brown Grignard solution is then reacted with carbon dioxide at low temperatures (-45°C) under pressure (3 psi), forming the carboxylic acid via carboxylation [1] [6].

Critical parameters influencing yield include:

  • Temperature control during CO₂ addition (-45°C prevents side reactions)
  • Reaction monitoring via HPLC to confirm complete bromide conversion (<1 mol% residual bromide)
  • Stoichiometric precision (1:1.05 aryl bromide to magnesium ratio)

Post-carboxylation, the mixture undergoes acidic workup (2N HCl) to hydrolyze magnesium salts, followed by extraction and crystallization. This method delivers 94% isolated yield of high-purity crystalline product after pH-controlled crystallization (seeding at pH 5.9, acidification to pH 1.9) [6]. The Grignard-carboxylation route provides superior regioselectivity for benzoic acid formation compared to alternative oxidation methods.

Table 1: Grignard Carboxylation Reaction Parameters

ParameterOptimal ConditionEffect of Deviation
Magnesium activationReflux in THFSlow initiation with unreactive Mg
CO₂ reaction temp-45°CReduced yield above -40°C
CO₂ pressure3 psiIncomplete reaction at atmospheric pressure
Acidification pHSeed at 5.9, crystallize at 1.9Oiling out or low crystallization yield

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Construction of the 3-(3-methylphenyl) substitution pattern employs palladium-catalyzed cross-coupling between halogenated benzoic acid derivatives and 3-methylphenylboronic acids. The reaction utilizes Pd(OAc)₂ (1-5 mol%) with bulky phosphine ligands (e.g., tri-tert-butylphosphine) in a mixture of toluene/water (3:1) at 80-90°C. Crucially, the carboxylic acid functionality requires protection (typically as methyl ester) to prevent catalyst poisoning. Base selection (K₂CO₃ or Cs₂CO₃) significantly impacts conversion, with carbonate bases proving superior to hydroxides by minimizing protodeboronation [5] [7].

Microwave irradiation dramatically accelerates this transformation, reducing reaction times from 12-24 hours to 15-45 minutes while maintaining yields >85%. Solvent screening identified 2-methyltetrahydrofuran (2-Me-THF) as a superior eco-friendly alternative to traditional dimethylformamide (DMF), enhancing coupling efficiency and simplifying product isolation. Post-coupling, ester hydrolysis under mild alkaline conditions (KOH/MeOH, 25°C) regenerates the carboxylic acid without disrupting the trifluoromethyl group [5] [7].

Table 2: Palladium-Catalyzed Coupling Optimization

Ligand/SolventConversion (%)Byproduct Formation (%)
P(t-Bu)₃ in DMF928
P(t-Bu)₃ in 2-Me-THF973
nBu₄NOAc in γ-valerolactone955
Without ligand<20>80

Fluorination Techniques for Trifluoromethyl Group Introduction

Direct incorporation of the trifluoromethyl group employs two primary strategies: halogen exchange fluorination and electrophilic trifluoromethylation. The halogen exchange approach reacts 3,5-dichlorobenzoyl chloride with anhydrous hydrogen fluoride (HF) in the presence of zinc acetate catalysts (2-5 mol%) at 80-120°C under pressure. This method converts trichloromethyl intermediates to trifluoromethyl groups via stepwise chlorine-fluorine exchange. Catalyst selection proves critical: zinc acetate outperforms zinc bromide, zinc carbonate, or zinc oxide by minimizing polyfluorinated byproducts (<2%) and achieving >90% conversion [4] [6].

Alternative approaches utilize trifluoromethyl copper complexes in Ullmann-type reactions with aryl iodides. This method employs methyl chlorodifluoroacetate as the CF₃ source, generating CuCF₃ in situ with copper iodide/DMF at 90°C. Subsequent reaction with 3-iodo-5-methylbenzoic acid derivatives proceeds with >80% regioselectivity for the meta-position. The reaction requires anhydrous conditions and inert atmosphere to prevent catalyst oxidation. While effective, this route faces scalability challenges due to the moisture sensitivity of organocopper intermediates [4] [6].

Table 3: Fluorination Catalysts and Performance

CatalystReaction Temp (°C)CF₃ Product Yield (%)Trifluoromethyl Selectivity (%)
Zinc acetate80-1009298
Zinc bromide90-1108593
Zinc carbonate100-1207890
Zinc oxide110-1306582
SbCl₅ (co-catalyst)70-908896

Hydrolysis Optimization of Trichloromethyl Intermediates

Hydrolysis of 3-(3-methylphenyl)-5-trichloromethylbenzene intermediates provides an alternative pathway to the carboxylic acid. This transformation employs acidic hydrolysis with sulfuric acid (20-30%) or alkaline hydrolysis with sodium hydroxide (10-15 M) at elevated temperatures (80-120°C). Catalysis by zinc salts (particularly zinc acetate, 1-3 mol%) dramatically enhances hydrolysis rates by facilitating nucleophilic substitution at the trichloromethyl carbon. Under optimized conditions (Zn(OAc)₂, 5 mol%; H₂O/DMSO 4:1; 100°C), complete conversion occurs within 2-3 hours versus >24 hours without catalyst [4] [6].

Reaction monitoring reveals a stepwise hydrolysis mechanism:CCl₃ → HO-CCl₂ → (HO)₂CCl → COOHThe zinc catalyst accelerates the initial hydrolysis step by coordinating with oxygen atoms of intermediate geminal diols. Solvent effects prove significant: dimethyl sulfoxide (DMSO) enhances solubility of the hydrophobic intermediate, while diglyme moderates reaction exothermicity. Post-hydrolysis, acidification (pH<2) precipitates the product, which is purified via recrystallization from ethanol/water mixtures to afford pharmaceutical-grade material (>99% purity) [4] [6].

Microwave-Assisted Synthesis for Reaction Efficiency

Microwave irradiation revolutionizes key steps in synthesizing 3-(3-methylphenyl)-5-trifluoromethylbenzoic acid, particularly energy-intensive transformations like palladium-catalyzed couplings and ester hydrolyses. In the Mizoroki-Heck coupling step forming the biphenyl core, microwave conditions (150°C, 20-30 minutes) achieve >95% conversion compared to <50% conversion under conventional heating at 90°C for 4 hours. This rate enhancement stems from superheating effects and instantaneous temperature equilibration, which suppress side reactions like proto-dehalogenation [5].

For hydrolysis of nitrile or ester precursors, microwave irradiation (100-150 W, 120-150°C) in aqueous NaOH/EtOH (1:1) reduces reaction times from 8-12 hours to 15-30 minutes while maintaining yields >90%. The rapid energy transfer prevents decomposition of acid-sensitive trifluoromethyl groups. Similarly, decarboxylation reactions of malonate precursors proceed cleanly under microwave conditions without the extensive charring observed in conventional thermal methods [5] [7].

Table 4: Conventional vs. Microwave Synthesis Comparison

Reaction StepConventional Time/TempMicrowave Time/TempYield Improvement
Suzuki cross-coupling12 h / 85°C25 min / 150°C88% → 95%
Ester hydrolysis8 h / reflux20 min / 140°C85% → 93%
Grignard carboxylation2 h / -45°C → 0°CNot applicable-
Decarboxylation3 h / 180°C15 min / 200°C75% → 92%

Properties

CAS Number

1261953-10-9

Product Name

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid

IUPAC Name

3-(3-methylphenyl)-5-(trifluoromethyl)benzoic acid

Molecular Formula

C15H11F3O2

Molecular Weight

280.246

InChI

InChI=1S/C15H11F3O2/c1-9-3-2-4-10(5-9)11-6-12(14(19)20)8-13(7-11)15(16,17)18/h2-8H,1H3,(H,19,20)

InChI Key

NPYYNJUAAYZTHG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O

Synonyms

3-(3-Methylphenyl)-5-trifluoroMethylbenzoic acid

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